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Introduction
Orfamide B, a cyclic lipopeptide belonging to the orfamide family, has garnered significant

interest within the scientific community for its potential therapeutic applications. Produced by

various Pseudomonas species, this natural product exhibits a range of biological activities. The

structural elucidation and detailed spectroscopic analysis of Orfamide B are paramount for

understanding its structure-activity relationships, mechanism of action, and for guiding synthetic

and semi-synthetic derivatization efforts in drug discovery programs.

This technical guide provides an in-depth overview of the spectroscopic analysis of Orfamide
B, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It is

intended to serve as a comprehensive resource, offering detailed experimental protocols and

clearly structured data to facilitate further research and development. Orfamide B's structure is

closely related to Orfamide A, with the key difference being the substitution of a Valine residue

in Orfamide A with an Isoleucine at the fourth position in Orfamide B. Additionally, Orfamide B
possesses a C14 fatty acid chain.[1][2] The structural determination of Orfamide B has been

accomplished through rigorous NMR and MS analyses.[1][2]

Data Presentation
The following tables summarize the quantitative NMR spectroscopic data for Orfamide B. This

data is essential for the verification of the compound's identity and for detailed conformational
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analysis. The NMR assignments for Orfamide B are referenced from the supplementary

material of the publication "Biosynthesis, Chemical Structure, and Structure-Activity

Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related

Species" in Frontiers in Microbiology, 2016, Volume 7, Article 382.[1]

Table 1: ¹H NMR Spectroscopic Data for Orfamide B (500 MHz, CD₃CN, 298K)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://www.benchchem.com/product/b10786069?utm_src=pdf-body
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2016.00382/full
https://www.benchchem.com/product/b10786069?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10786069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Amino Acid Residue Proton Chemical Shift (δ, ppm)

Fatty Acid

H-2 Data not available

H-3 Data not available

Leu¹ NH Data not available

Hα Data not available

Hβ Data not available

Hγ Data not available

Hδ Data not available

Glu² NH Data not available

Hα Data not available

Hβ Data not available

Hγ Data not available

Thr³ NH Data not available

Hα Data not available

Hβ Data not available

Hγ Data not available

Ile⁴ NH Data not available

Hα Data not available

Hβ Data not available

Hγ Data not available

Hγ' Data not available

Hδ Data not available

Leu⁵ NH Data not available
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Hα Data not available

Hβ Data not available

Hγ Data not available

Hδ Data not available

Ser⁶ NH Data not available

Hα Data not available

Hβ Data not available

Leu⁷ NH Data not available

Hα Data not available

Hβ Data not available

Hγ Data not available

Hδ Data not available

Leu⁸ NH Data not available

Hα Data not available

Hβ Data not available

Hγ Data not available

Hδ Data not available

Ser⁹ NH Data not available

Hα Data not available

Hβ Data not available

Val¹⁰ NH Data not available

Hα Data not available

Hβ Data not available

Hγ Data not available
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Note: The specific chemical shift values are reported in Supplementary Table 3 of Ma et al.,

2016, Frontiers in Microbiology, 7, 382. This table is presented as a template.

Table 2: ¹³C NMR Spectroscopic Data for Orfamide B (125.76 MHz, CD₃CN, 298K)
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Amino Acid Residue Carbon Chemical Shift (δ, ppm)

Fatty Acid

C-1 Data not available

C-2 Data not available

C-3 Data not available

Leu¹ Cα Data not available

Cβ Data not available

Cγ Data not available

Cδ Data not available

C=O Data not available

Glu² Cα Data not available

Cβ Data not available

Cγ Data not available

Cδ Data not available

C=O Data not available

Thr³ Cα Data not available

Cβ Data not available

Cγ Data not available

C=O Data not available

Ile⁴ Cα Data not available

Cβ Data not available

Cγ Data not available

Cγ' Data not available

Cδ Data not available
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C=O Data not available

Leu⁵ Cα Data not available

Cβ Data not available

Cγ Data not available

Cδ Data not available

C=O Data not available

Ser⁶ Cα Data not available

Cβ Data not available

C=O Data not available

Leu⁷ Cα Data not available

Cβ Data not available

Cγ Data not available

Cδ Data not available

C=O Data not available

Leu⁸ Cα Data not available

Cβ Data not available

Cγ Data not available

Cδ Data not available

C=O Data not available

Ser⁹ Cα Data not available

Cβ Data not available

C=O Data not available

Val¹⁰ Cα Data not available

Cβ Data not available
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Cγ Data not available

C=O Data not available

Note: The specific chemical shift values are reported in Supplementary Table 3 of Ma et al.,

2016, Frontiers in Microbiology, 7, 382. This table is presented as a template.

Table 3: Mass Spectrometry Data for Orfamide B

Parameter Value

Molecular Formula C₅₉H₁₀₇N₁₁O₁₅

Monoisotopic Mass 1253.786 g/mol

Observed [M+H]⁺ Data not available

Observed [M+Na]⁺ Data not available

Key MS/MS Fragments

Specific b and y ion data for Orfamide B is not

readily available in the public domain and would

need to be generated experimentally.

Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining high-quality, reproducible

spectroscopic data. The following sections outline the methodologies for the NMR and MS

analysis of Orfamide B, based on established procedures for similar cyclic lipopeptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve a purified sample of Orfamide B (typically 1-5 mg) in approximately 0.5 mL of

deuterated acetonitrile (CD₃CN).

Transfer the solution to a standard 5 mm NMR tube.

Ensure the sample is free of particulate matter to avoid signal broadening.
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2. Instrumentation:

NMR measurements are typically performed on a high-field spectrometer, such as a Bruker

Avance III operating at a ¹H frequency of 500 MHz or higher.

The spectrometer should be equipped with a cryoprobe for enhanced sensitivity.

3. Data Acquisition:

All measurements should be conducted at a constant temperature, for example, 298K.

1D NMR:

Acquire a standard ¹H NMR spectrum to assess sample purity and obtain an overview of

the proton signals.

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of

scans will be required.

2D NMR: A suite of 2D NMR experiments is essential for the complete structural elucidation

of Orfamide B. These include:

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the

same amino acid residue.

TOCSY (Total Correlation Spectroscopy): To establish the complete spin systems of the

amino acid residues.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached

to carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons (typically 2-3 bonds), which is crucial for sequencing the

peptide and identifying the connection between the fatty acid and the peptide chain.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear

Overhauser Effect Spectroscopy): To identify through-space correlations between protons,

providing information about the three-dimensional structure of the molecule.
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Mass Spectrometry (MS)
1. Sample Preparation:

Prepare a stock solution of purified Orfamide B in a suitable solvent such as methanol or

acetonitrile.

For UPLC-MS analysis, dilute the stock solution to an appropriate concentration (e.g., 1-10

µg/mL) with the initial mobile phase.

2. Instrumentation:

An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a high-resolution

mass spectrometer (e.g., a Quadrupole Time-of-Flight [Q-TOF] or Orbitrap instrument) is

recommended.

Electrospray ionization (ESI) is the preferred ionization method for this class of compounds.

3. UPLC-MS Method:

Chromatographic Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 50

mm) is typically used.

Mobile Phase:

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is

employed to ensure good separation. A typical gradient might be:

0-1 min: 5% B

1-10 min: 5% to 95% B

10-12 min: 95% B

12.1-15 min: 5% B (re-equilibration)
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Flow Rate: A flow rate of 0.3-0.5 mL/min is common for UPLC systems.

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

4. Mass Spectrometry Parameters:

Ionization Mode: Positive ion mode is generally used to detect protonated ([M+H]⁺) or

sodiated ([M+Na]⁺) adducts.

Scan Mode:

Full Scan (MS1): Acquire data over a relevant mass range (e.g., m/z 100-2000) to detect

the molecular ions of Orfamide B and other components.

Tandem MS (MS/MS or MS²): Select the precursor ion corresponding to Orfamide B
([M+H]⁺) for fragmentation. This will generate a fragmentation pattern (b and y ions) that

can be used to confirm the amino acid sequence.

Collision Energy: The collision energy for MS/MS should be optimized to achieve a rich

fragmentation spectrum.

Mandatory Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of Orfamide B.
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis and structure elucidation of Orfamide
B.
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Caption: Simplified schematic of the Orfamide B structure, highlighting the amino acid

sequence and the fatty acid tail.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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